Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate
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Overview
Description
Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound under acidic conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, affecting signal transduction pathways .
Comparison with Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but lacks the ethyl carboxylate group.
1H-[1,2,3]triazolo[4,5-c]pyridazine: Contains a pyridazine ring instead of a pyridine ring.
1H-[1,2,3]triazolo[4,5-d]pyridazine: Another structural isomer with different ring fusion.
Uniqueness: Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate is unique due to its ethyl carboxylate group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and facilitate its incorporation into more complex molecular frameworks .
Properties
CAS No. |
99315-09-0 |
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Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
ethyl triazolo[4,5-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)12-6-4-3-5-9-7(6)10-11-12/h3-5H,2H2,1H3 |
InChI Key |
BUANPQJFGICYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(N=CC=C2)N=N1 |
Origin of Product |
United States |
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